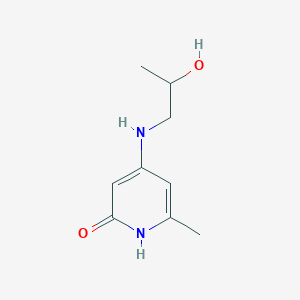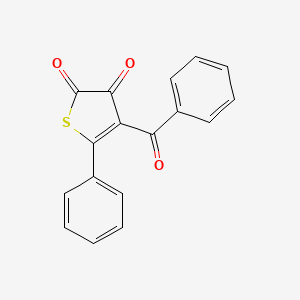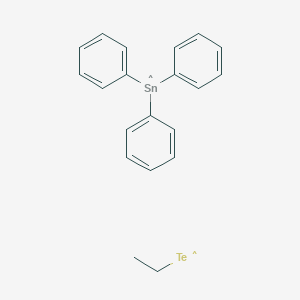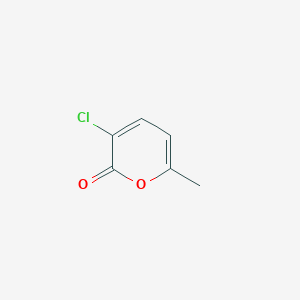![molecular formula C11H14O B14587743 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne CAS No. 61208-01-3](/img/structure/B14587743.png)
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne is an organic compound characterized by the presence of a hexa-1,5-diyne backbone with a prop-2-en-1-yloxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne typically involves the following steps:
Formation of the hexa-1,5-diyne backbone: This can be achieved through the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions.
Introduction of the prop-2-en-1-yloxyethyl group: This step involves the reaction of the hexa-1,5-diyne intermediate with prop-2-en-1-ol in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research into its potential as a therapeutic agent or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloocta-1,3,6-triene: Similar in having multiple unsaturated bonds but differs in ring structure.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Shares the prop-1-en-1-yl group but differs in the presence of a phenol ring.
Eigenschaften
CAS-Nummer |
61208-01-3 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-(2-prop-2-enoxyethyl)hexa-1,5-diyne |
InChI |
InChI=1S/C11H14O/c1-4-7-11(6-3)8-10-12-9-5-2/h1,3,5,11H,2,7-10H2 |
InChI-Schlüssel |
PQTMFZMHARXBIY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCC(CC#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)


![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

